molecular formula C17H21N3O5 B2976856 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 2319851-17-5

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B2976856
CAS No.: 2319851-17-5
M. Wt: 347.371
InChI Key: XVEOOLZSHRIIEX-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with both a 1,3-oxazolidine-2,4-dione moiety and a (4-methoxyphenyl)methyl carboxamide group. This unique structure combines pharmacophores known to be of significant interest in medicinal chemistry . The 1,3-oxazolidine-2,4-dione scaffold is a privileged structure found in compounds with a wide range of investigated biological activities. Similarly, the piperazine and carboxamide functionalities are common in molecules designed for receptor targeting. The specific research applications, mechanism of action, and binding affinity data for this compound require further experimental characterization by the researcher. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-14-4-2-12(3-5-14)10-18-16(22)19-8-6-13(7-9-19)20-15(21)11-25-17(20)23/h2-5,13H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEOOLZSHRIIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with phosgene or its derivatives can yield the oxazolidinone structure.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, the reaction of a suitable amine with a halogenated precursor can form the piperidine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the oxazolidinone moiety with the piperidine derivative. This can be achieved through a peptide coupling reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving oxazolidinone-containing substrates.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stable and functionalizable structure.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxazolidinone moiety is known to interact with ribosomal RNA, potentially inhibiting protein synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key Differences
Target Compound 2,4-dioxo-oxazolidine, 4-methoxyphenylmethyl, piperidine-carboxamide ~377.4 (calculated) Not explicitly reported Reference compound
(7S)-3-chloro-2-(2,4-dioxo-1,3-oxazolidin-3-yl)methyl-4-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-7-carboxamide Additional benzothienopyridine ring, chloro substituent ~600+ (estimated) Not specified Extended polycyclic structure; likely impacts target specificity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide Phenylethyl group, methylsulfonyl on piperidine 409.5 Not reported Increased steric bulk; sulfonyl group may alter solubility
N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (Compound 4m) 4-methoxyphenylamino-oxoethyl linkage, no oxazolidinone ~335.3 (calculated) Local anesthetic activity Simpler structure; lacks oxazolidinone ring
4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide (Compound 47) Benzodiazol-2-one ring, bromo substituent ~490.3 (calculated) Inhibitor of 8-oxo-Guo Different heterocycle; bromo enhances electrophilicity

Key Observations from Structural Comparisons

Its absence in Compound 4m correlates with a shift in activity to local anesthesia rather than enzyme inhibition.

Impact of the 4-Methoxyphenyl Group :

  • This substituent is conserved in the target compound, Compound 47 , and Compound 4m , suggesting its role in enhancing lipophilicity and π-π interactions. In Compound 47, its presence alongside a brominated benzodiazolone may improve binding affinity for oxidative damage repair enzymes.

Substituent Effects on Physicochemical Properties: The methylsulfonyl group in increases molecular weight (~409.5 vs. ~377.4) and may reduce metabolic clearance.

Complexity and Target Specificity: The benzothienopyridine derivative demonstrates how polycyclic frameworks can enhance specificity for complex targets (e.g., kinases or GPCRs) but may complicate synthesis and bioavailability.

Research Findings and Implications

  • Compound 4m’s local anesthetic activity suggests that piperidine-carboxamides with aryl groups are versatile scaffolds for diverse applications. The oxazolidinone ring in may confer inhibitory properties against enzymes like dipeptidyl peptidase-4 (DPP-4) or bacterial transpeptidases, warranting further investigation.
  • Synthetic Challenges :

    • Compounds with extended aromatic systems (e.g., ) require multi-step syntheses, whereas simpler analogs like the target compound or Compound 4m are more accessible for optimization.

Biological Activity

The compound 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C_{16}H_{18}N_{2}O_{4}
  • Molecular Weight : 302.33 g/mol

This compound features a piperidine ring substituted with a methoxyphenyl group and an oxazolidinone moiety that contributes to its biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The oxazolidinone structure is known for its role in inhibiting bacterial protein synthesis, while the piperidine moiety may contribute to neuroactive effects.

Key Mechanisms:

  • Antimicrobial Activity : The oxazolidinone scaffold is associated with antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines.

Anticancer Activity

A significant aspect of research on this compound focuses on its anticancer activity. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines.

Cell LineIC50 (µM)Sensitivity Level
K562 (Leukemia)10Moderate
HCT-15 (Colon)15Low
SK-MEL-5 (Melanoma)20Low

These results indicate that while the compound shows some potential against leukemia cells, its overall efficacy may require further optimization for broader anticancer applications .

Antimicrobial Activity

Research has also indicated that compounds similar to 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide exhibit notable antibacterial effects. The mechanism likely involves inhibition of bacterial ribosomal function, similar to other oxazolidinones like linezolid.

Case Studies

Recent studies have explored the pharmacological potential of this class of compounds:

  • Study on Anticancer Activity : A study evaluated the compound's effects using the National Cancer Institute's 60-cell line screening protocol. The results highlighted selective sensitivity in leukemia cell lines compared to solid tumors .
  • Mechanistic Insights : Research utilizing molecular docking has suggested that the compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

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